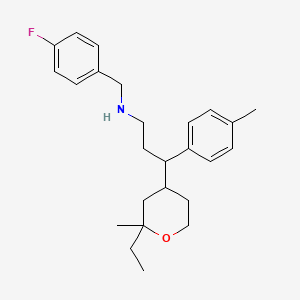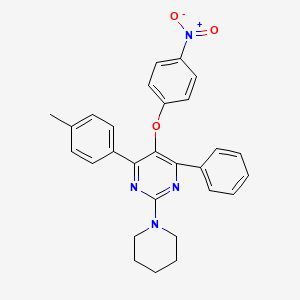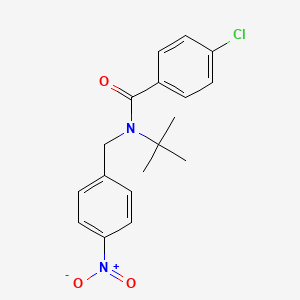![molecular formula C15H23BrN2O2 B5217604 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a selective agonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been found to be involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine can lead to the release of various neuroprotective factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have various biochemical and physiological effects. In animal models, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and protect against neurotoxicity. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to increase the expression of BDNF and NGF, which are involved in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of research is the potential use of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. In addition, further studies are needed to determine the optimal dosage and administration route of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine for therapeutic use.
Métodos De Síntesis
The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2-bromoanisole with ethylene glycol to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. The overall yield of this synthesis method is approximately 65%.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor has been found to be involved in these diseases, and 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a high affinity for this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPVDDEZOOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)